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molecular formula C14H13ClN2O3 B8516438 Methyl {5-[(4-chlorophenyl)methoxy]pyridin-2-yl}carbamate CAS No. 88166-63-6

Methyl {5-[(4-chlorophenyl)methoxy]pyridin-2-yl}carbamate

Cat. No. B8516438
M. Wt: 292.72 g/mol
InChI Key: OGTRFYMJMMLRBN-UHFFFAOYSA-N
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Patent
US04406689

Procedure details

10% Sodium hydroxide (8 ml) is added to methyl N-[5-(4-chlorobenzyloxy)-2-pyridyl]carbamate (59 mg, 0.20 mmol), and the mixture is heated rapidly to 85°. About 4 ml of methanol is added to the mixture after it has been heated for 2 hours. Heating is continued, and after another hour about 4 ml more of methanol is added to the mixture. Heating at 85° is continued overnight. The reaction is then cooled, and the methanol is rotoevaporated off. The reaction is poured into water and extracted with chloroform. The organic phase is washed with water and with brine to yield 2-amino-5-(4-chlorobenzyloxy)pyridine.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:22]=[CH:21][C:7]([CH2:8][O:9][C:10]2[CH:11]=[CH:12][C:13]([NH:16]C(=O)OC)=[N:14][CH:15]=2)=[CH:6][CH:5]=1.CO>O>[NH2:16][C:13]1[CH:12]=[CH:11][C:10]([O:9][CH2:8][C:7]2[CH:21]=[CH:22][C:4]([Cl:3])=[CH:5][CH:6]=2)=[CH:15][N:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
59 mg
Type
reactant
Smiles
ClC1=CC=C(COC=2C=CC(=NC2)NC(OC)=O)C=C1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated rapidly to 85°
TEMPERATURE
Type
TEMPERATURE
Details
has been heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
Heating at 85°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic phase is washed with water and with brine

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=C(C=C1)OCC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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